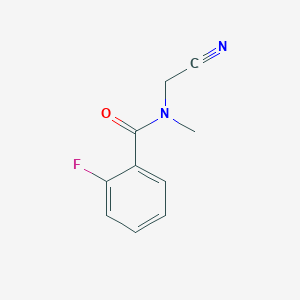![molecular formula C18H22O8 B14267267 [1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy- CAS No. 141082-07-7](/img/structure/B14267267.png)
[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- is a complex organic compound characterized by its biphenyl structure with multiple methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- typically involves the methoxylation of biphenyl derivatives. One common method includes the use of methanol and a strong acid catalyst to introduce methoxy groups onto the biphenyl structure. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems can also enhance the efficiency of the methoxylation process, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups, altering the compound’s properties.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated biphenyls.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of methoxy groups on biological activity. It may also serve as a model compound for understanding the interactions between biphenyl derivatives and biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and pathways.
Industry
In the industrial sector, [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’-tetramethoxy-
- [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexahydroxy-
- [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexachloro-
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- stands out due to its high degree of methoxylation. This unique feature imparts distinct chemical and physical properties, making it particularly useful in specific applications where other biphenyl derivatives may not be as effective.
Propriétés
| 141082-07-7 | |
Formule moléculaire |
C18H22O8 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-(6-hydroxy-2,3,4-trimethoxyphenyl)-3,4,5-trimethoxyphenol |
InChI |
InChI=1S/C18H22O8/c1-21-11-7-9(19)13(17(25-5)15(11)23-3)14-10(20)8-12(22-2)16(24-4)18(14)26-6/h7-8,19-20H,1-6H3 |
Clé InChI |
FBCARUOUUSZNTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)O)C2=C(C(=C(C=C2O)OC)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)

